molecular formula C18H15Na3O6Si3 B6053637 trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate

trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate

Cat. No.: B6053637
M. Wt: 480.5 g/mol
InChI Key: VMUPICJLJTVTQM-UHFFFAOYSA-N
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Description

Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate, also known as Na3Si3O3(OH)3, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is a silicate that contains three silicon atoms, three oxygen atoms, and three hydroxyl groups. In

Scientific Research Applications

Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate has been studied for its potential applications in various scientific fields, including catalysis, sensing, and biomedicine. In catalysis, this compound has been shown to exhibit excellent catalytic activity for the oxidation of organic compounds. In sensing, it has been used as a fluorescent probe for the detection of metal ions. In biomedicine, this compound has been studied for its potential use as an anticancer agent, due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate is still not fully understood. However, it is believed that this compound exerts its effects by inducing oxidative stress and DNA damage in cells. This leads to the activation of apoptotic pathways, which ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate has several advantages for lab experiments, including its solubility in water and its ability to be easily synthesized. However, its low stability and reactivity with water may limit its use in certain experiments.

Future Directions

There are several future directions for further research on trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate. One area of interest is the development of new synthetic methods that can improve the stability and reactivity of this compound. Another area of interest is the exploration of its potential applications in biomedicine, such as its use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cells.

Synthesis Methods

Trisodium 2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane-2,4,6-triolate can be synthesized by reacting sodium hydroxide (NaOH) with tetraethyl orthosilicate (TEOS) in the presence of phenol and water. The reaction proceeds through a sol-gel process, which involves the hydrolysis and condensation of TEOS in the presence of NaOH and phenol. The resulting product is a white powder that is soluble in water.

Properties

IUPAC Name

trisodium;2,4,6-trioxido-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O6Si3.3Na/c19-25(16-10-4-1-5-11-16)22-26(20,17-12-6-2-7-13-17)24-27(21,23-25)18-14-8-3-9-15-18;;;/h1-15H;;;/q-3;3*+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUPICJLJTVTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)[O-])(C4=CC=CC=C4)[O-])[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Na3O6Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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